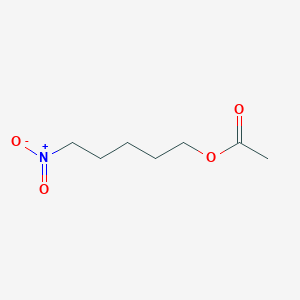

1-Pentanol, 5-nitro-, 1-acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitropentyl Acetate is an organic compound with the molecular formula C7H13NO4. It is characterized by the presence of a nitro group (-NO2) attached to a pentyl chain, which is further esterified with acetic acid. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitropentyl Acetate typically involves the esterification of 5-nitropentanol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

[ \text{5-Nitropentanol} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitropentyl Acetate} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of 5-Nitropentyl Acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

化学反応の分析

反応の種類

5-ニトロペンチルアセテートは、以下を含むさまざまな化学反応を起こします。

加水分解: 塩基の存在下では、5-ニトロペンタノールと酢酸を生成して加水分解されます。

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。

置換: アセテート基は、適切な条件下で他の求核剤で置換できます。

一般的な試薬と条件

加水分解: 水溶液中の水酸化ナトリウム(NaOH)。

還元: 炭素担持パラジウム(Pd/C)を触媒とした水素ガス(H2)。

置換: 塩基の存在下で、アミンやアルコールなどのさまざまな求核剤。

生成される主な生成物

加水分解: 5-ニトロペンタノールと酢酸。

還元: 5-アミノペンチルアセテート。

4. 科学研究の応用

5-ニトロペンチルアセテートは、科学研究でいくつかの用途があります。

化学: 有機合成の試薬として、および分析化学の基準物質として使用されます。

生物学: 抗菌性や抗炎症性など、潜在的な生物学的活性について研究されています。

医学: 特に新規治療薬の合成における薬物開発における潜在的な用途について調査されています。

科学的研究の応用

5-Nitropentyl Acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

作用機序

5-ニトロペンチルアセテートの作用機序には、さまざまな分子標的との相互作用が含まれます。ニトロ基は、生体還元を受けて反応性中間体を生成し、細胞成分と相互作用して、さまざまな生物学的効果をもたらす可能性があります。 アセテート基は加水分解されて酢酸を放出し、代謝経路に関与する可能性もあります .

類似化合物との比較

類似化合物

4-ニトロペンチルアセテート: 類似の構造ですが、ペンチル鎖の第4炭素にニトロ基が結合しています。

5-ニトロヘキシルアセテート: 類似の構造ですが、アルキル鎖に炭素が1つ追加されています。

5-ニトロペンタノール: 5-ニトロペンチルアセテートのアルコール前駆体。

独自性

5-ニトロペンチルアセテートは、特定のエステルとニトロ官能基により、独自の化学反応性と生物学的活性を発揮するため、独自性があります。 その特定の構造により、研究開発における標的指向の応用が可能になり、さまざまな科学分野で貴重な化合物となっています .

特性

IUPAC Name |

5-nitropentyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(9)12-6-4-2-3-5-8(10)11/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXMBOGFICHROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCC[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)

![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)

![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)